molecular formula C17H17FN4O2S B2498541 4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097864-36-1

4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No. B2498541
CAS RN: 2097864-36-1
M. Wt: 360.41
InChI Key: QQKQUGKRVMQJJI-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that are of interest in pharmaceutical chemistry due to their potential biological activities. The structure suggests a complex interaction with biological receptors, highlighting its significance in drug discovery and design processes.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step chemical reactions, typically starting from specific benzene sulfonamides or pyrazole derivatives. These procedures require careful control of reaction conditions to ensure the introduction of desired functional groups at specific locations on the molecule (Paulina Kubowicz-Kwaoeny et al., 2019; Zhang Peng-yun, 2013).

Molecular Structure Analysis

Molecular structure analysis, including quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, UV), provides insights into the compound's geometry, vibrational modes, and electronic properties. Such analyses contribute to understanding the molecule's reactivity and interaction mechanisms (P. Govindasamy & S. Gunasekaran, 2015).

Scientific Research Applications

Antimicrobial and Antitubercular Agents

A study on benzene sulfonamide pyrazole oxadiazole derivatives revealed their synthesis and evaluation for antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) indicated the potential of these compounds as antitubercular agents. Antibacterial activity was notably good against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with compound 5d showing active antitubercular effects against M. tuberculosis H37Rv (Shingare et al., 2022).

Antimicrobial Activity of Heterocycles

Another research focused on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating varied antimicrobial activities. The formation of compounds through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide led to a series of biologically active molecules (El‐Emary et al., 2002).

Cytotoxicity and Carbonic Anhydrase Inhibition

Research on polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities against tumor and non-tumor cell lines, along with inhibitory effects on carbonic anhydrase isoenzymes. These compounds, particularly trimethoxy derivatives, showed selectivity and significant inhibitory activity, highlighting their potential for further investigation as therapeutic agents (Kucukoglu et al., 2016).

Antibacterial Evaluation of Novel Heterocyclic Compounds

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial use found several compounds with high activities. This research underscores the potential of sulfonamide-based compounds in developing new antibacterial agents (Azab et al., 2013).

Characterization and Synthetic Applications

The synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide explored the effects of base, solvent, reaction temperature, and time on product yield. This research provides valuable insights into the synthetic applications of sulfonamide derivatives (Peng-yun, 2013).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the interest in fluorinated compounds in the fields of pharmaceuticals and agrochemicals , this compound could be a promising candidate for further investigation.

properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-13-9-16(18)4-5-17(13)25(23,24)21-7-8-22-12-15(11-20-22)14-3-2-6-19-10-14/h2-6,9-12,21H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKQUGKRVMQJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

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